molecular formula C8H6Cl2O3 B1615555 Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester CAS No. 7606-87-3

Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester

Cat. No. B1615555
CAS RN: 7606-87-3
M. Wt: 221.03 g/mol
InChI Key: WFPHSUSTKMYQDI-UHFFFAOYSA-N
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Description

“Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester” is a chemical compound with the molecular formula C8H6Cl2O2 . It is also known by other names such as “Salicylic acid, 3,5-dichloro-”, “2-Hydroxy-3,5-dichlorobenzoic acid”, “3,5-Dichloro-2-hydroxybenzoic acid”, and "3,5-Dichlorosalicylic acid" .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester” can be viewed using Java or Javascript . It consists of a benzene ring with two chlorine atoms, one hydroxyl group, and one ester group attached to it .

Scientific Research Applications

Zwitterion‐Catalyzed Ring‐Opening of Epoxides with Carboxylic Acids

  • Application Summary : This research focuses on the zwitterion-catalyzed ring-opening of epoxides with carboxylic acids to produce 1,2-diol monoesters. These monoesters are useful building blocks in various areas of chemistry. For instance, the dehydration of 1,2-diol monoesters can give allylic esters that are intermediates for many synthetic applications. The free alcohols in the 1,2-diol monoesters can also be oxidized to give α-oxocarbonyl ketones, which are known to have different biological activities .
  • Methods of Application : The reaction between carboxylic acid and cyclohexene oxide was studied using a zwitterionic catalyst. After a solvent screening, it was found that non-polar solvents such as hexane and toluene gave better performance than polar solvents. The resultant products can easily be converted into valuable building blocks .
  • Results or Outcomes : The catalytic protocol was applicable to a wide range of substrates. In particular, 68% yield of the desired product was obtained with hexane. More importantly, the acid-sensitive olefin substituents were well-tolerated under the reaction conditions .

Herbicide Production

  • Application Summary : 3,6-Dichloro-2-hydroxy benzoic acid, a compound similar to the one you mentioned, is used as an intermediate in the production of the herbicide dicamba .
  • Methods of Application : The synthesis involves reacting 2,5-dichlorophenol with liquid caustic soda, and finally acidifying with acid to obtain 3,6-dichloro-2-hydroxy benzoic acid .
  • Results or Outcomes : The resultant compound, dicamba, is a widely used herbicide that selectively kills broad-leafed weeds without affecting most grasses .

Cyclin Dependent Kinase Inhibitors

  • Application Summary : 3,5-Dichloro-4-hydroxybenzoic Acid, another similar compound, can be used as cyclin dependent kinase inhibitors to treat cell proliferative disorders, such as cancer .
  • Methods of Application : The exact methods of application would depend on the specific context of the research, including the type of cancer being treated .
  • Results or Outcomes : The outcomes of this application could potentially include the development of new treatments for cancer .

Intermediate for Herbicide Dicamba

  • Application Summary : 3,6-Dichloro-2-hydroxy benzoic acid, a compound similar to the one you mentioned, is used as an intermediate for the herbicide dicamba .
  • Methods of Application : The synthesis involves reacting 2,5-dichlorophenol with liquid caustic soda, and finally acidifying with acid to obtain 3,6-dichloro-2-hydroxy benzoic acid .
  • Results or Outcomes : The resultant compound, dicamba, is a widely used herbicide that selectively kills broad-leafed weeds without affecting most grasses .

Cyclin Dependent Kinase Inhibitors

  • Application Summary : 3,5-Dichloro-4-hydroxybenzoic Acid, another similar compound, can be used as cyclin dependent kinase inhibitors to treat cell proliferative disorders, such as, cancer .
  • Methods of Application : The exact methods of application would depend on the specific context of the research, including the type of cancer being treated .
  • Results or Outcomes : The outcomes of this application could potentially include the development of new treatments for cancer .

properties

IUPAC Name

methyl 3,5-dichloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPHSUSTKMYQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064747
Record name Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester

CAS RN

7606-87-3
Record name Methyl 3,5-dichloro-2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7606-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007606873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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